

"2-Bromoethane-1-sulfonamide" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromoethane-1-sulfonamide

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2-Bromoethane-1-sulfonamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethane-1-sulfonamide is a halogenated alkylsulfonamide that holds potential interest for researchers in medicinal chemistry and drug development. Its structure combines a reactive bromoethyl group with a sulfonamide moiety, a well-established pharmacophore in a wide range of therapeutic agents. This document provides a comprehensive overview of the available physical, chemical, and biological properties of **2-Bromoethane-1-sulfonamide**, including a plausible synthetic route and a general mechanistic pathway for the sulfonamide class of compounds.

Chemical and Physical Properties

While specific experimental data for **2-Bromoethane-1-sulfonamide** is limited in publicly available literature, its fundamental properties can be summarized. For comparison, properties of the related precursor, 2-bromoethanesulfonic acid, are also provided.

Property	2-Bromoethane-1-sulfonamide	2-Bromoethanesulfonic acid
CAS Number	51995-43-8	26978-65-4
Molecular Formula	C ₂ H ₆ BrNO ₂ S ^[1]	C ₂ H ₅ BrO ₃ S
Molecular Weight	188.05 g/mol	189.03 g/mol
Melting Point	Data not available	42-44 °C
Boiling Point	Data not available	192-195 °C
Solubility	Data not available	Data not available
IUPAC Name	2-bromoethanesulfonamide	2-bromoethanesulfonic acid

Synthesis

A standard and logical approach to the synthesis of **2-Bromoethane-1-sulfonamide** involves the reaction of 2-bromoethanesulfonyl chloride with ammonia. This is a classic nucleophilic substitution reaction at the sulfonyl group.

Proposed Experimental Protocol: Synthesis of 2-Bromoethane-1-sulfonamide

Materials:

- 2-Bromoethanesulfonyl chloride
- Concentrated aqueous ammonia
- Anhydrous diethyl ether (or other suitable organic solvent)
- Ice bath
- Separatory funnel
- Rotary evaporator

- Standard laboratory glassware

Methodology:

- In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 2-bromoethanesulfonyl chloride in anhydrous diethyl ether and cool the solution to 0-5 °C in an ice bath.
- Slowly add a stoichiometric excess of concentrated aqueous ammonia to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C throughout the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **2-Bromoethane-1-sulfonamide**.
- The crude product may be further purified by recrystallization or column chromatography.

Note: This is a generalized protocol. Specific reaction conditions such as solvent, temperature, and reaction time may require optimization for best results.

Spectroscopic Analysis

While specific spectra for **2-Bromoethane-1-sulfonamide** are not readily available, the expected spectral characteristics can be inferred from the analysis of similar sulfonamide-containing compounds.^[2]

- ¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show signals corresponding to the two methylene groups of the bromoethyl moiety. The protons

closer to the bromine atom would likely appear as a triplet at a higher chemical shift (downfield) compared to the triplet for the protons adjacent to the sulfonyl group. The protons of the sulfonamide NH_2 group would likely appear as a broad singlet.

- ^{13}C NMR: The carbon-13 nuclear magnetic resonance (^{13}C NMR) spectrum should exhibit two distinct signals for the two carbon atoms of the ethyl chain. The carbon atom bonded to the bromine will be shifted further downfield.
- IR Spectroscopy: The infrared (IR) spectrum is expected to show characteristic absorption bands for the N-H stretching of the sulfonamide group (around $3350\text{--}3150\text{ cm}^{-1}$). Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group are expected in the regions of $1350\text{--}1310\text{ cm}^{-1}$ and $1160\text{--}1140\text{ cm}^{-1}$, respectively.[2] A C-Br stretching vibration would also be present at a lower wavenumber.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (188.05 g/mol). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M and M+2) in an approximate 1:1 ratio would be observed.[3] Fragmentation patterns would likely involve the loss of SO_2 , NH_2 , and the bromine atom.[1]

Biological Activity and Mechanism of Action

Specific biological studies on **2-Bromoethane-1-sulfonamide** are not widely reported in the scientific literature. However, the sulfonamide functional group is a cornerstone of a major class of antibacterial drugs.

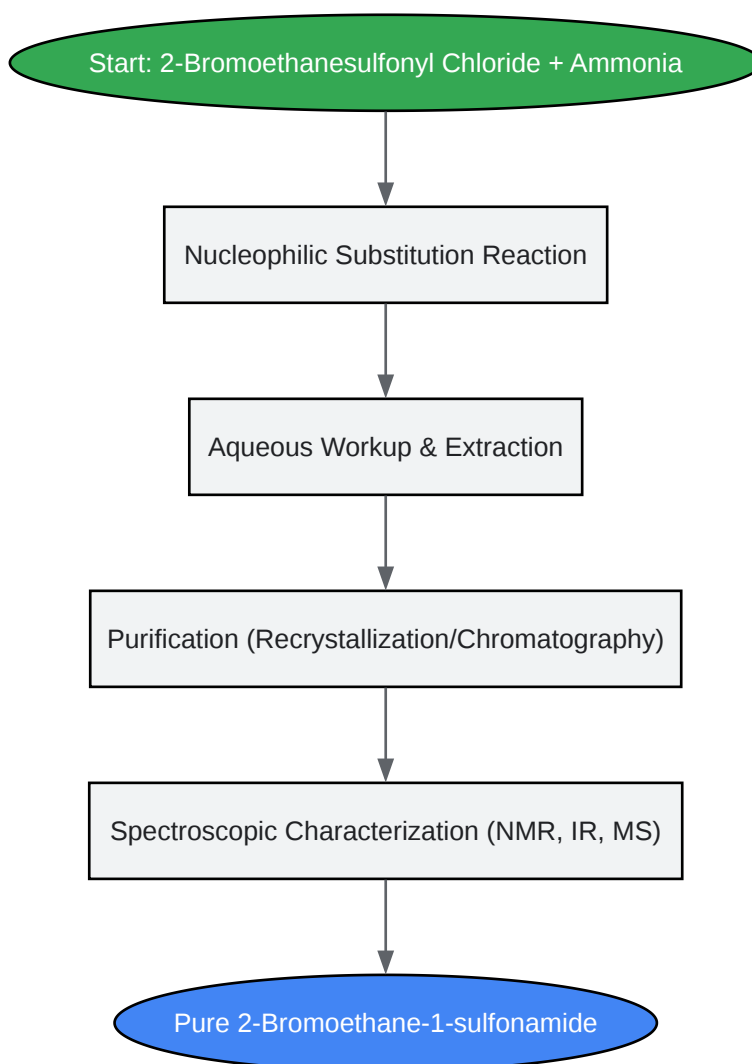
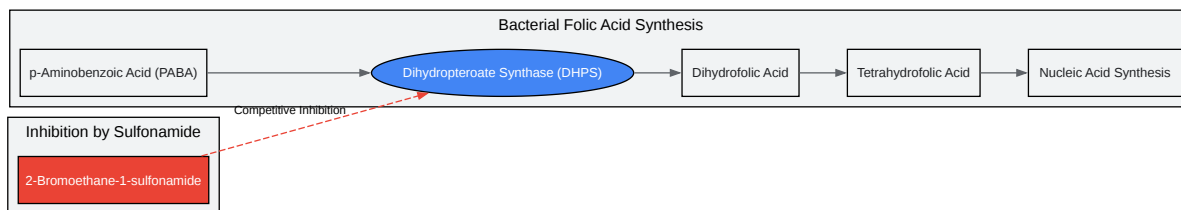
The general mechanism of action for antibacterial sulfonamides involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[4] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect.[4] It is plausible that **2-Bromoethane-1-sulfonamide** could exhibit similar antibacterial properties.

Furthermore, sulfonamide derivatives have been investigated for a wide array of other biological activities, including as carbonic anhydrase inhibitors, anti-inflammatory agents, and anticancer agents.[4][5][6] The presence of the reactive bromoethyl group in **2-Bromoethane-**

1-sulfonamide could also allow it to act as a covalent inhibitor or a probe for target identification studies.

Signaling Pathway and Experimental Workflow Visualization

As no specific signaling pathway for **2-Bromoethane-1-sulfonamide** has been documented, a generalized diagram illustrating the mechanism of action of antibacterial sulfonamides is provided below. Additionally, a typical experimental workflow for the synthesis and characterization of this compound is visualized.



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